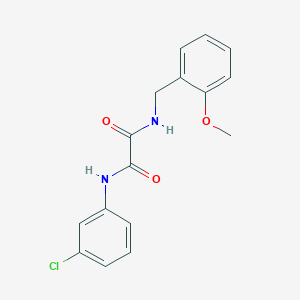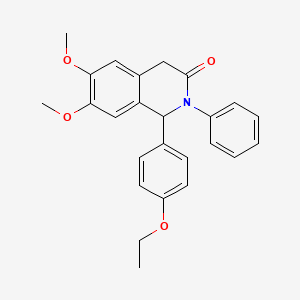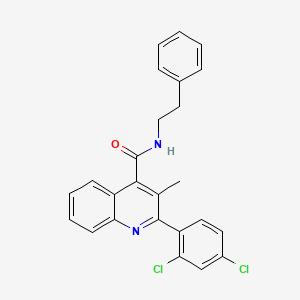![molecular formula C18H22N2O5S2 B5216156 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(benzylsulfonyl)propanamide](/img/structure/B5216156.png)
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(benzylsulfonyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(benzylsulfonyl)propanamide, commonly known as BAY 43-9006, is a small molecule inhibitor that has gained significant attention for its potential therapeutic applications in cancer treatment. The compound was first synthesized in 1999 by Bayer Pharmaceuticals and has since undergone extensive scientific research to understand its mechanism of action and potential benefits in cancer therapy.
Mecanismo De Acción
BAY 43-9006 acts as a multi-kinase inhibitor, targeting several signaling pathways involved in cancer progression. The compound inhibits the activity of RAF kinases, which are upstream activators of MEK/ERK signaling pathway, leading to decreased cell proliferation and survival. BAY 43-9006 also inhibits the activity of VEGFR, leading to decreased angiogenesis and tumor growth.
Biochemical and Physiological Effects:
BAY 43-9006 has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including melanoma, renal cell carcinoma, and hepatocellular carcinoma. The compound also inhibits angiogenesis and tumor growth in preclinical models of cancer. BAY 43-9006 has been shown to have a favorable safety profile in animal studies and clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BAY 43-9006 has several advantages for lab experiments, including its high potency and specificity for its target kinases. The compound is also commercially available and has been extensively studied in preclinical and clinical trials. However, BAY 43-9006 has some limitations, including its poor solubility in water and potential off-target effects on other kinases.
Direcciones Futuras
Several future directions for research on BAY 43-9006 include optimizing the compound's pharmacokinetic and pharmacodynamic properties, developing new formulations to improve its solubility and bioavailability, and exploring its potential in combination with other cancer therapies. Further research is also needed to understand the long-term safety and efficacy of BAY 43-9006 in cancer therapy.
Métodos De Síntesis
The synthesis of BAY 43-9006 involves several steps, starting with the reaction of 4-bromoaniline with ethyl 2-bromoacetate, followed by a series of reactions involving N-alkylation, N-deprotection, and sulfonation. The final compound is obtained through a coupling reaction between the intermediate product and benzylsulfonyl chloride. The synthesis process has been optimized to yield high purity and yield of BAY 43-9006.
Aplicaciones Científicas De Investigación
BAY 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to inhibit several signaling pathways, including RAF/MEK/ERK and VEGF/VEGFR, which are crucial for tumor growth and angiogenesis. BAY 43-9006 has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Propiedades
IUPAC Name |
3-benzylsulfonyl-N-[2-(4-sulfamoylphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S2/c19-27(24,25)17-8-6-15(7-9-17)10-12-20-18(21)11-13-26(22,23)14-16-4-2-1-3-5-16/h1-9H,10-14H2,(H,20,21)(H2,19,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVSYZTYCJEBRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzylsulfonyl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(aminocarbonyl)-1-piperidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B5216084.png)
![1-[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-(2-pyridinyl)-4-piperidinol](/img/structure/B5216095.png)
![3-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole](/img/structure/B5216115.png)
![3-ethyl-5-{2-[2-(4-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216118.png)

![N-(2-methoxyethyl)-3-[1-(5-phenylpentanoyl)-4-piperidinyl]propanamide](/img/structure/B5216130.png)
![ethyl 2-[(N-(4-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)amino]benzoate](/img/structure/B5216141.png)



![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5216165.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-3,5-dimethylpiperidine](/img/structure/B5216173.png)

![methyl 4-(3-{[(1,3-benzodioxol-5-ylimino)(methylamino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5216177.png)